Ractopamine N-(4-hydroxybenzyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

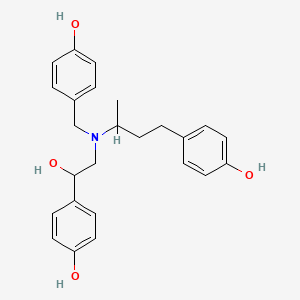

Ractopamine N-(4-hydroxybenzyl) is a molecular compound with the formula C25H29NO4 . It is related to ractopamine, a synthetic phenethanolamine, β–adrenergic agonist used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals .

Synthesis Analysis

While specific synthesis details for Ractopamine N-(4-hydroxybenzyl) were not found, ractopamine, a related compound, has been studied extensively. It is used as a feed additive to enhance muscle mass and improve feed efficiency in animals .Molecular Structure Analysis

The molecular structure of Ractopamine N-(4-hydroxybenzyl) consists of 25 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . A comprehensive theoretical study on the interaction of ractopamine with functional monomers in the formation of imprinted polymers was investigated by means of quantum chemical calculations .Physical and Chemical Properties Analysis

Ractopamine N-(4-hydroxybenzyl) has an average mass of 407.502 Da and a monoisotopic mass of 407.209656 Da . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Pharmacokinetics and Tissue Distribution

- Ractopamine demonstrates complex pharmacokinetics with strong tissue partitioning observed in rats. After intravenous administration, ractopamine concentrations were highest in the kidneys, followed by the lungs, spleen, heart, liver, muscle, plasma, and brain, indicating significant organ distribution and the potential for nonlinear pharmacokinetics due to nonlinear elimination via the kidney (Ho et al., 2014).

Analytical Detection Methods

- Advanced methods for the detection of ractopamine residues in animal tissues have been developed, such as liquid chromatography-fluorescence and liquid chromatography/tandem mass spectrometry (LC-MS/MS), highlighting the ability to screen and confirm ractopamine residues in porcine and bovine muscle tissues (Shishani et al., 2003).

- Surface-enhanced Raman spectroscopy (SERS) has been applied for the rapid analysis of ractopamine in swine urine, demonstrating the potential for quick detection with minimal sample preparation, offering a novel approach to monitoring ractopamine usage (Zhai et al., 2011).

Tissue Residue Depletion and Metabolism

- Studies have explored the depletion of ractopamine and its metabolites from animal tissues, urine, and serum, providing insights into the detection of illegal use and supporting withdrawal times established by regulatory agencies for ractopamine used as a feed additive (Qiang et al., 2007).

Environmental Persistence and Plant Uptake

- Research on the uptake of ractopamine by plants such as alfalfa (Medicago sativa) and wheat (Triticum aestivum) from contaminated soil demonstrates low accumulation potential, indicating minimal environmental persistence and bioaccumulation risks (Shelver & DeSutter, 2015).

Impact on Animal Physiology and Meat Quality

- Investigations into the effects of ractopamine on animal physiology have revealed its role in altering muscle fiber composition and potentially affecting meat quality, highlighting the importance of understanding beta-adrenergic agonists' impact on livestock production (Kim et al., 2019).

Mechanism of Action

Target of Action

Ractopamine N-(4-hydroxybenzyl) primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

Ractopamine is a synthetic phenethanolamine and is similar in structure to natural (epinephrine and norepinephrine) and synthetic β-agonists . These compounds bind to β-adrenergic receptors and redirect nutrients intended for fat .

Biochemical Pathways

It is known that β-agonists like ractopamine can influence a variety of metabolic processes, including the redirection of nutrients

Result of Action

It is known that ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It is also known that Ractopamine can have effects on stress responsiveness and handling of animals .

Action Environment

The action, efficacy, and stability of Ractopamine N-(4-hydroxybenzyl) can be influenced by various environmental factors. For instance, the compound is used in different farm animals, and its effects can vary depending on the specific conditions of the farm environment

Future Directions

The use of ractopamine and related compounds in animal feed has been a topic of scientific and political discussion due to safety concerns. While it is authorized as a feed additive in a limited number of countries, many jurisdictions have banned its use . Future research and regulations will likely continue to focus on the safety and efficacy of these compounds.

Biochemical Analysis

Biochemical Properties

Ractopamine N-(4-hydroxybenzyl) interacts with various enzymes, proteins, and other biomolecules. It is a beta-adrenoceptor agonist, which means it binds to beta-adrenergic receptors, triggering a series of biochemical reactions

Cellular Effects

Ractopamine N-(4-hydroxybenzyl) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can significantly boost locomotor activity, cardiac performance, oxygen consumption, and blood flow rate in zebrafish embryos .

Molecular Mechanism

The molecular mechanism of action of Ractopamine N-(4-hydroxybenzyl) involves its binding interactions with biomolecules and changes in gene expression. As a beta-adrenoceptor agonist, it stimulates β1 and β2 adrenergic receptors . The detailed mechanism at the molecular level is still under study.

Temporal Effects in Laboratory Settings

The effects of Ractopamine N-(4-hydroxybenzyl) change over time in laboratory settings. Studies have shown that the gain efficiency of livestock improves by 15% when fed with ractopamine, and this efficiency decreases linearly as the duration of ractopamine removal increases .

Dosage Effects in Animal Models

The effects of Ractopamine N-(4-hydroxybenzyl) vary with different dosages in animal models. For instance, zebrafish larvae subjected to waterborne RAC exposure at 0.1, 1, 2, 4, or 8 ppm for 24 hours showed significant changes in cardiovascular, respiratory, and locomotion activities .

Metabolic Pathways

Ractopamine N-(4-hydroxybenzyl) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being researched.

Properties

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-18(2-3-19-4-10-22(27)11-5-19)26(16-20-6-12-23(28)13-7-20)17-25(30)21-8-14-24(29)15-9-21/h4-15,18,25,27-30H,2-3,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPKXWAWXWHYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330264-65-7 |

Source

|

| Record name | Ractopamine N-(4-hydroxybenzyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330264657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RACTOPAMINE N-(4-HYDROXYBENZYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T6K6Y6UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)